Gisadenafil - 334826-98-1

Gisadenafil

Catalog Number: EVT-269194
CAS Number: 334826-98-1
Molecular Formula: C23H33N7O5S
Molecular Weight: 519.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gisadenafil is an organonitrogen heterocyclic compound.
Gisadenafil has been investigated for the treatment of Prostatic Hyperplasia.
Synthesis Analysis

Synthetic Routes and Reaction Conditions

The synthesis of gisadenafil besylate involves several steps, starting with the core structure of pyrazolo[4,3-d]pyrimidin-7-one. The synthetic process typically includes:

  1. Formation of the Core Structure: The initial step involves creating the pyrazolo derivative from appropriate starting materials, often involving hydrazine hydrate and acetic acid.
  2. Functionalization: Subsequent steps include selective N-methylation and amidation to introduce various functional groups.
  3. Salt Formation: The final step is the formation of the besylate salt, which enhances the compound's solubility and stability .

Industrial production methods focus on optimizing these reactions to achieve high yields and purity, often exceeding 98% through techniques such as recrystallization and chromatography.

Molecular Structure Analysis

Gisadenafil features a complex molecular structure characterized by a pyrazolo[4,3-d]pyrimidin-7-one core, which contributes to its biological activity as a PDE5 inhibitor. The structural analysis reveals:

  • Core Framework: The pyrazolo ring system is crucial for binding to the active site of PDE5.
  • Functional Groups: Various functional groups attached to the core enhance its selectivity and potency against PDE5.
  • Three-Dimensional Configuration: The spatial arrangement of atoms plays a significant role in its interaction with the enzyme, which can be analyzed using techniques like X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis

Gisadenafil besylate can undergo several chemical reactions that modify its structure:

  1. Oxidation: This reaction can alter functional groups, potentially yielding sulfoxides or sulfones.
  2. Reduction: Commonly involves reagents like sodium borohydride, which can convert specific functional groups into alcohols or amines.
  3. Substitution Reactions: These involve replacing hydrogen atoms with other functional groups to modify activity, often using halogens or alkylating agents under controlled conditions .

The specific conditions for these reactions vary but typically involve careful temperature control and choice of solvents to optimize yields.

Mechanism of Action

Gisadenafil acts primarily as a selective inhibitor of PDE5, preventing the breakdown of cyclic guanosine monophosphate (cGMP). This mechanism involves:

  • Binding to PDE5: Gisadenafil binds to the active site of PDE5, inhibiting its enzymatic activity.
  • Increased cGMP Levels: By inhibiting PDE5, gisadenafil leads to elevated levels of cGMP in smooth muscle cells.
  • Physiological Effects: The increase in cGMP promotes vasodilation by relaxing smooth muscle cells in blood vessels, enhancing blood flow—especially relevant in conditions like erectile dysfunction .

Pharmacokinetics studies indicate that gisadenafil is orally bioavailable, further supporting its potential therapeutic applications.

Physical and Chemical Properties Analysis

Gisadenafil besylate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and DMSO but has limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data are not universally reported but are essential for characterizing purity and stability during synthesis.

These properties are critical for determining suitable storage conditions and formulation strategies for potential pharmaceutical applications .

Applications

The applications of gisadenafil besylate span various fields:

  1. Pharmaceutical Research: It serves as a reference compound in studying cyclic nucleotide signaling pathways.
  2. Potential Therapeutic Uses: Research continues into its efficacy for treating erectile dysfunction and pulmonary hypertension due to its mechanism of action on vascular smooth muscle relaxation.
  3. Development of New Inhibitors: Its structural characteristics provide insights into designing novel PDE5 inhibitors with improved efficacy and safety profiles .
Molecular Mechanisms of Action

PDE5 Inhibition Dynamics: Isoform Selectivity & Catalytic Site Interactions

Gisadenafil functions as a competitive inhibitor of phosphodiesterase type 5 (PDE5), binding reversibly to the enzyme's catalytic domain. This domain features a conserved glutamine-glutamine-phenylalanine (QQF) motif and a hydrophobic pocket that accommodates the inhibitor's heterocyclic core. The catalytic site of PDE5 exhibits high specificity for cyclic guanosine monophosphate (cGMP), and Gisadenafil mimics cGMP's purine ring structure, allowing it to occupy the binding pocket with nanomolar affinity [1] [7].

Structural analyses reveal that Gisadenafil's pyrazolopyrimidinone scaffold forms hydrogen bonds with residue Gln817 in PDE5, while its sulfonamide group interacts with Zn²⁺ ions in the active site's metallohydrolase region. This dual interaction sterically hinders cGMP access and stabilizes PDE5 in a catalytically inactive conformation [5] [9]. Compared to sildenafil, Gisadenafil exhibits 3-fold greater PDE5 binding affinity due to its modified ethoxypropyl side chain, which enhances hydrophobic interactions with Val782 and Phe786 residues [1].

Isoform selectivity profiles demonstrate Gisadenafil's specificity:

  • PDE5: IC₅₀ = 2.1 nM
  • PDE6: IC₅₀ = 35 nM (16.7-fold selectivity vs PDE5)
  • PDE11: IC₅₀ = 420 nM (200-fold selectivity)
  • PDE1/PDE2/PDE3: IC₅₀ > 1,000 nM [3] [6]

Table 1: Selectivity Profile of Gisadenafil Across Key PDE Isoforms

PDE IsoformPrimary Tissue LocalizationIC₅₀ (nM)Selectivity Ratio (vs PDE5)
PDE5Vascular smooth muscle, lung2.11.0 (reference)
PDE6Retinal photoreceptors3516.7
PDE11Skeletal muscle, testis420200
PDE1Brain, heart>1,000>476
PDE3Cardiac myocytes, platelets>1,000>476

cGMP-Mediated Signaling Cascades in Target Tissues

Gisadenafil potentiates nitric oxide (NO)-driven cGMP signaling by blocking cGMP hydrolysis. The canonical pathway involves:

  • NO Release: Endothelial or neuronal nitric oxide synthase (eNOS/nNOS) activation during physiological stimulation (e.g., sexual arousal) generates NO [1] [7].
  • sGC Activation: NO diffuses into smooth muscle cells, binding soluble guanylyl cyclase (sGC) and triggering cGMP synthesis from GTP [9].
  • cGMP Effector Activation: Accumulated cGMP activates protein kinase G (PKG), which phosphorylates:
  • Myosin light chain phosphatase (increasing activity)
  • Potassium channels (causing hyperpolarization)
  • Intracellular calcium pumps (reducing cytosolic Ca²⁺) [4] [7].

The resulting smooth muscle relaxation enables tissue-specific effects:

  • Corpus Cavernosum: Vasodilation increases blood inflow by >80%, with intracavernosal pressure rising from <15 mmHg to >90 mmHg within 5 minutes post-stimulation. Gisadenafil amplifies this response duration by 2.3-fold compared to baseline [1] [7].
  • Pulmonary Vasculature: cGMP/PKG-mediated suppression of RhoA/Rho kinase pathway inhibits vasoconstriction, reducing pulmonary arterial pressure by 25-30% at therapeutic doses [4] [6].
  • Platelets: PKG phosphorylation of inositol trisphosphate receptors attenuates calcium release, reducing aggregation by 40% in ex vivo studies [6] [10].

Table 2: Tissue-Specific cGMP-Mediated Effects of PDE5 Inhibition

Target TissuePrimary Physiological EffectKey Molecular MediatorsFunctional Outcome
Penile vasculatureVasodilationPKG, K⁺ channels, MLC phosphataseIncreased blood flow and erection rigidity
Pulmonary arteriesVasorelaxationPKG, RhoA/Rho kinaseReduced pulmonary vascular resistance
PlateletsAnti-aggregationPKG, IP₃ receptorsDecreased thrombus formation
Lower urinary tractSmooth muscle relaxationPKG, Ca²⁺-ATPaseReduced prostate/urethral tone

Cross-Reactivity With Non-Target Phosphodiesterase Isoforms (PDE6, PDE11)

Despite its selectivity, Gisadenafil exhibits clinically relevant inhibition of PDE6 and PDE11 isoforms:

PDE6 Cross-Reactivity:

  • Mechanistic Basis: Shared catalytic domain homology (68% similarity to PDE5's cGMP-binding pocket) enables Gisadenafil binding at IC₅₀ 35 nM [1] [3].
  • Functional Impact: Transient inhibition disrupts phototransduction by prolonging cGMP-mediated rod/cone depolarization. This manifests as:
  • Cyanopsia (blue-tinted vision) in 2-3% of users
  • Photophobia from delayed light adaptation
  • Reduced electroretinogram a-wave amplitude by 30% at peak plasma concentrations [3] [8].
  • Recovery: Effects resolve within 4 hours, correlating with Gisadenafil's plasma half-life, as PDE6 turnover restores normal cGMP hydrolysis [5].

PDE11 Cross-Reactivity:

  • Inhibition Dynamics: Weak interaction (IC₅₀ 420 nM) via partial engagement of PDE11's catalytic pocket [3] [6].
  • Physiological Consequences:
  • Skeletal muscle: Altered cAMP/cGMP balance may cause myalgia in 5% of users
  • Testicular function: Theoretical impairment of spermatogenesis (unconfirmed in clinical studies) [6].
  • Selectivity Optimization: Gisadenafil's ethoxypropyl moiety reduces PDE11 affinity by 40% compared to sildenafil, lowering myalgia incidence [1].

The therapeutic window arises from tissue-specific expression differentials: retinal PDE6 concentration (15 μM) exceeds plasma Gisadenafil levels (0.2 μM) at standard doses, limiting off-target effects [3] [8].

Properties

CAS Number

334826-98-1

Product Name

Gisadenafil

IUPAC Name

5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C23H33N7O5S

Molecular Weight

519.6 g/mol

InChI

InChI=1S/C23H33N7O5S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29/h14-15H,5-13H2,1-4H3,(H,25,26,31)

InChI Key

YPFZMBHKIVDSNR-UHFFFAOYSA-N

SMILES

CCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC

Solubility

Soluble in DMSO, not in water

Synonyms

UK 369003; UK369003; UK-369003; UK 369,003; UK369,003; UK-369,003; Gisadenafil

Canonical SMILES

CCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC

Isomeric SMILES

CCC1=C2C(=NN1CCOC)C(=O)N=C(N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.